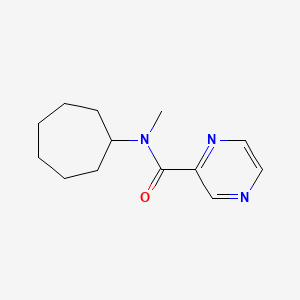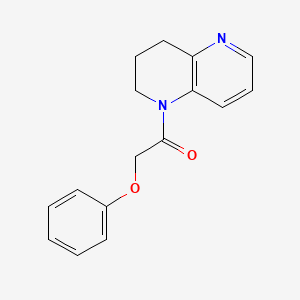
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone, also known as DPhE, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
作用机制
The mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone involves its interaction with the sigma-1 receptor. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone binds to the receptor with high affinity, which results in the modulation of various downstream signaling pathways. This can result in changes in the release of neurotransmitters, modulation of ion channels, and regulation of calcium signaling.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. It has also been found to modulate ion channels such as the NMDA receptor and the voltage-gated calcium channel. Additionally, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone in lab experiments is its high affinity for the sigma-1 receptor, which allows for the modulation of various downstream signaling pathways. Additionally, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been found to have a good safety profile and has been well-tolerated in animal studies. However, one limitation of using 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several potential future directions for research involving 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been studied for its potential use in the treatment of pain and addiction. Further research is needed to fully understand the mechanisms underlying these effects and to determine the potential clinical applications of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone.
合成方法
The synthesis of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone involves the reaction of 2-phenoxyethanone with 3,4-dihydro-2H-1,5-naphthyridine in the presence of a base catalyst. This reaction results in the formation of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone as a white solid with a melting point of 142-144°C. The purity of the compound can be confirmed through various analytical techniques such as NMR and HPLC.
科学研究应用
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone has been shown to modulate the activity of the sigma-1 receptor, which can have a variety of downstream effects on cellular processes.
属性
IUPAC Name |
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(12-20-13-6-2-1-3-7-13)18-11-5-8-14-15(18)9-4-10-17-14/h1-4,6-7,9-10H,5,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEPXAQIJMAVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)N(C1)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7507619.png)

![1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol](/img/structure/B7507635.png)
![1-[3-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507641.png)
![N,N-diethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7507645.png)
![(E)-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507650.png)

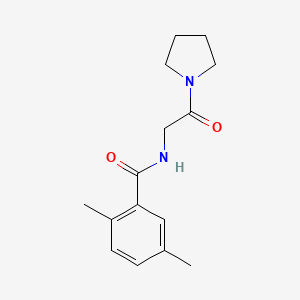
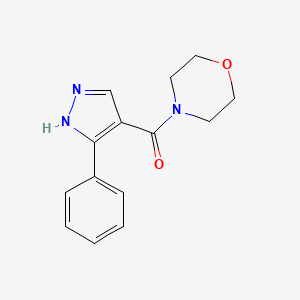
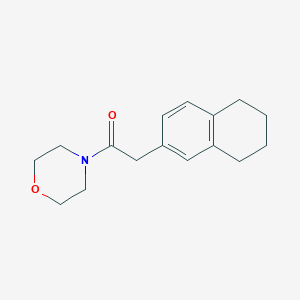
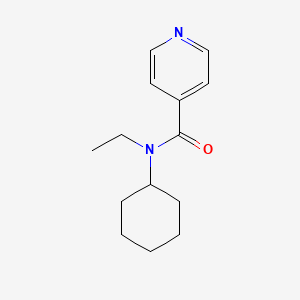
![Furan-3-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507719.png)
![2-Cyclopentyl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7507725.png)
